molecular formula C4H11NO2S B1587562 N-Methyl-2-(methylsulfonyl)ethanamine CAS No. 202198-18-3

N-Methyl-2-(methylsulfonyl)ethanamine

Cat. No.: B1587562
CAS No.: 202198-18-3
M. Wt: 137.2 g/mol
InChI Key: GCPNZCTVVWEQKX-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylsulfonyl)ethanamine (CAS 202198-18-3) is a chemical compound with the molecular formula C4H11NO2S and a molecular weight of 137.20 g/mol . This compound serves as a highly useful building block and pharmaceutical intermediate in organic synthesis and drug discovery research . Its structure, featuring both amine and methylsulfonyl functional groups, makes it a versatile precursor for the creation of more complex molecules, particularly in the synthesis of compounds targeting cancer and other diseases . The methylsulfonyl group is known to engage in hydrogen bonding and other specific interactions with biological macromolecules, such as enzymes and receptors, which can be crucial for modulating the efficacy and properties of potential drug candidates . Researchers value this compound for its application in early-stage discovery and development. The compound is a liquid with a boiling point of approximately 288°C, a flash point of around 128°C, and a density of about 1.102 g/cm³ . For optimal stability, it should be stored sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C . Please note that this product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-methyl-2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-5-3-4-8(2,6)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPNZCTVVWEQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397402
Record name 2-(Methanesulfonyl)-N-methylethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202198-18-3
Record name 2-(Methanesulfonyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methanesulfonylethyl)(methyl)amine
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Biological Activity

N-Methyl-2-(methylsulfonyl)ethanamine, an organic compound with the molecular formula C4H11NO2S, has garnered interest in pharmaceutical chemistry due to its diverse biological activities. The compound is classified as a sulfonamide, which is significant for its potential applications in drug development, particularly in anticancer therapies. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

This compound features a methylsulfonyl functional group that enhances its chemical reactivity. The molecular weight of this compound is approximately 137.20 g/mol. Its structural uniqueness arises from the methyl substituent on the nitrogen atom and the presence of the methylsulfonyl group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC4H11NO2S
Molecular Weight137.20 g/mol
CAS Number202198-18-3

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as a pharmaceutical intermediate in the synthesis of compounds with anticancer properties . The presence of the methylsulfonyl group allows for enhanced interactions with enzymes and receptors due to its ability to engage in hydrogen bonding and other interactions with biological macromolecules.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in tumor growth and proliferation. For instance, sulfonamide derivatives have been shown to inhibit various enzymes critical to cancer cell metabolism.

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating the anticancer potential of various sulfonamide derivatives, compounds structurally similar to this compound exhibited significant growth inhibition against multiple cancer cell lines. Notably, some derivatives demonstrated IC50 values as low as 0.49 µM against V600EBRAF mutant cancer cells .
  • Inhibition Profiles : Further screening on the NCI 60 cancer cell lines revealed that certain analogs showed mean percent inhibitions ranging from 30% to over 60% against breast, renal, and melanoma cancer cell lines . This highlights the potential of this compound as a lead compound for developing targeted cancer therapies.
  • Structure-Activity Relationship (SAR) : The SAR analysis suggests that modifications to the sulfonamide group can significantly impact biological activity. For example, variations in substituents on the nitrogen atom can enhance or diminish inhibitory potency against specific cancer targets .

Synthesis Methods

Several synthetic routes have been explored for producing this compound:

  • Direct Methylation : Using methyl iodide in the presence of a base to introduce the methyl group onto the nitrogen atom.
  • Sulfonylation Reactions : Employing sulfonyl chlorides to attach the methylsulfonyl group onto ethanamine derivatives.

These methods emphasize the versatility and accessibility of synthesizing this compound for further research and development.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Functional Groups Key Applications/Properties References
N-Methyl-2-(methylsulfonyl)ethanamine C₄H₁₁NO₂S Methylsulfonyl, secondary amine σ receptor ligand intermediate
Betahistine (N-methyl-2-(2-pyridyl)ethanamine) C₈H₁₂N₂ Pyridyl, secondary amine H1R agonist/H3R antagonist (Menière’s disease treatment)
2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine (Compound S57) C₂₀H₂₁NO₂S₂ Methylsulfonyl, sulfanyl, diphenyl Kinesin spindle protein inhibitor
N-methyl-2-(2-(trifluoromethyl)phenoxy)ethanamine C₁₀H₁₂F₃NO Trifluoromethylphenoxy, secondary amine Retinol-binding protein antagonist
N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine C₈H₁₇NO Tetrahydro-2H-pyran-4-yl, secondary amine Experimental neuropharmacological agent

Key Observations :

  • Betahistine replaces the methylsulfonyl group with a pyridyl ring, enhancing aromatic interactions and receptor selectivity (H1R/H3R) .
  • Compound S57 incorporates a bulkier diphenyl-sulfanyl group, likely reducing solubility but increasing hydrophobic binding in protein inhibition .

Physicochemical Properties

Property This compound Betahistine Compound S57
Molecular Weight (g/mol) 137.20 136.20 371.51
LogP (Predicted) -0.5 (polar sulfonyl) 1.2 (pyridyl) 3.8 (diphenyl)
Solubility High (polar groups) Moderate Low
Hydrogen Bond Acceptors 3 2 4

Analysis :

  • The methylsulfonyl group in the parent compound increases polarity and hydrogen-bonding capacity compared to Betahistine’s pyridyl group, impacting solubility and membrane permeability .
  • Compound S57 ’s higher logP (3.8) reflects its lipophilic diphenyl groups, favoring hydrophobic target binding .

Computational and Experimental Analyses

  • Hirshfeld/DFT Studies : For this compound, polar O···H interactions dominate crystal packing (80% contribution), unlike weaker C-H···π interactions in analogs like Betahistine .
  • Charge Distribution : The sulfonyl group in the parent compound creates a strong electron-deficient region, enhancing reactivity in nucleophilic substitutions .

Preparation Methods

Starting Materials and Reaction

In a typical procedure, 2-(methylsulfonyl)ethyl methylbenzenesulfonate is reacted with N,N-dibenzylamine in the presence of triethylamine in chloroform at temperatures below 35°C. The reaction proceeds under atmospheric pressure and room temperature conditions until the starting sulfonate ester is consumed, monitored by thin-layer chromatography (TLC).

Workup and Purification

The reaction mixture is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. Recrystallization from ethanol yields 2-(N,N-dibenzylamino)ethyl methyl sulfone as white crystals with melting points around 59–60°C.

Analytical Data

  • NMR: Confirms the expected structure consistent with the dibenzyl-protected amine intermediate.
  • Yield: Typically high, with isolated product weights reported (e.g., 92 g from 139 g starting sulfonate).

Catalytic Hydrogenation to Obtain N-Methyl-2-(methylsulfonyl)ethanamine

Hydrogenation Conditions

The dibenzyl-protected intermediate is subjected to catalytic hydrogenation under the above conditions. The reaction is monitored by TLC until complete conversion to the free amine is achieved.

Post-Hydrogenation Processing

After filtration to remove the catalyst, the solvent is concentrated to yield the free amine as an oil or solid, which can be directly used for salt formation.

Formation of Salts of this compound

Salt Formation Procedure

The free amine is dissolved in absolute ethanol, followed by the addition of acid solutions such as hydrogen chloride in ethanol. The mixture is stirred until precipitation occurs, yielding the corresponding hydrochloride salt.

Salt Properties

  • Purity: >98.5%
  • Melting point: Approximately 165°C to 167°C
  • NMR: Confirmatory spectra consistent with the salt form

Alternative Preparation Notes and Improvements

  • The novel preparation method avoids the use of costly and difficult-to-handle reagents like diborane, which were part of previously reported routes.
  • The substitution reaction requires more than twice the theoretical amount of ammonia or amine to drive the reaction efficiently.
  • Solvents such as diethyl ether (for substitution) and ethanol (for salt formation) are preferred for their effectiveness and ease of handling.
  • The process is amenable to scale-up for industrial production due to mild reaction conditions (room temperature, atmospheric pressure) and relatively straightforward purification steps.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvent(s) Catalyst/Notes Product/Outcome
Substitution 2-(methylsulfonyl)ethyl methylbenzenesulfonate + N,N-dibenzylamine + triethylamine Chloroform Room temp, <35°C, atmospheric pressure 2-(N,N-dibenzylamino)ethyl methyl sulfone (crystals)
Catalytic Hydrogenation 2-(N,N-dibenzylamino)ethyl methyl sulfone + H2 Ethanol or ethers Raney Ni, Pd/C, or PtO2; 10-90°C; 5-40 atm This compound (free amine)
Salt Formation Free amine + HCl in ethanol Ethanol Stirring at room temp This compound hydrochloride (solid)

Research Findings and Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structures of intermediates and final products, with characteristic chemical shifts consistent with sulfone and amine functionalities.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress effectively.
  • Melting point ranges and purity assessments via standard analytical techniques ensure the quality of the synthesized compounds.
  • The process improvements reduce cost and complexity, enhancing the feasibility of large-scale pharmaceutical intermediate production.

Q & A

Q. What are the established synthetic routes for N-Methyl-2-(methylsulfonyl)ethanamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of a primary amine followed by methylation. For example, tert-butyl carbamate derivatives can be used to protect the amine group during sulfonylation, followed by deprotection and methylation. Reaction conditions (e.g., temperature, solvent, and catalyst) critically affect purity:

  • Solvent selection : Polar aprotic solvents like DMF or NMP improve sulfonyl group reactivity .
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) facilitate alkylation steps .
  • Deprotection : Hydrochloric acid in ethyl acetate is effective for removing tert-butyl carbamate groups .
    Yields range from 39–89% depending on stepwise optimization .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm methyl and sulfonyl group positions. For example, the sulfonyl group causes deshielding of adjacent protons (~δ 3.5–4.0 ppm) .
  • IR : Strong S=O stretching vibrations near 1300–1150 cm1^{-1} verify sulfonyl incorporation .
  • Mass spectrometry : HRMS (e.g., [M+H]+^+ at m/z 137.2) confirms molecular weight .

Q. How does the compound’s stability vary under different storage conditions?

this compound is hygroscopic and thermally sensitive:

  • Storage : Stable at −20°C under inert gas (N2_2 or Ar) for >6 months.
  • Decomposition : Hydrolysis of the sulfonyl group occurs in aqueous acidic/basic conditions, necessitating anhydrous handling .

Advanced Research Questions

Q. How can contradictory crystallographic data for sulfonamide derivatives inform structural refinement of this compound?

SHELX programs are widely used for small-molecule refinement. Challenges include:

  • Disordered sulfonyl groups : Partial occupancy models may be required to resolve electron density ambiguities .
  • Validation tools : R-factor analysis and Hirshfeld surface calculations (e.g., using CrystalExplorer) improve accuracy .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Density Functional Theory (DFT) simulations:

  • Electrophilicity : The sulfonyl group’s electron-withdrawing nature increases α-carbon susceptibility to nucleophilic attack .
  • Solvent effects : Polarizable continuum models (PCM) show reaction rates are higher in DMSO than toluene .

Q. What strategies resolve impurities in this compound synthesis, and how are they quantified?

Common impurities include:

  • Unreacted intermediates : 2-(Methylsulfonyl)ethylamine (detected via HPLC with UV/Vis at 254 nm) .
  • By-products : N-Methyl-N-alkyl derivatives form if alkylation is incomplete. LC-MS or 1^1H NMR (integration of methyl singlet at δ 2.2–2.5 ppm) quantifies these .

Q. How does structural modification of the sulfonyl group impact biological activity in related compounds?

Studies on analogs (e.g., N-(Anthracenylmethyl) derivatives) show:

  • Sulfonyl vs. sulfonamide : Sulfonyl groups enhance metabolic stability but reduce membrane permeability .
  • Quinoline-based analogs : Dual quinoline moieties improve target binding (e.g., kinase inhibition) but increase molecular weight, affecting bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Chiral HPLC (e.g., using amylose-based columns) separates enantiomers but requires optimization of mobile phase (hexane:isopropanol ratios) .
  • Catalytic asymmetry : Palladium-catalyzed asymmetric alkylation can achieve >90% enantiomeric excess but is costly .

Methodological Notes

  • Synthesis : Prioritize stepwise protection-deprotection to avoid side reactions .
  • Analysis : Cross-validate NMR and HRMS data with reference standards (e.g., CAS 202198-18-3) .
  • Computational modeling : Use Gaussian 16 for DFT and MolProbity for crystallographic validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-2-(methylsulfonyl)ethanamine
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